N-Desmethyl Regorafenib-d3 is a deuterium-labeled derivative of N-Desmethyl Regorafenib, which is a metabolite of Regorafenib. Regorafenib is recognized as a small molecule inhibitor targeting multiple kinases and is primarily utilized in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The incorporation of deuterium into the structure of N-Desmethyl Regorafenib enhances its utility in pharmacokinetic studies, allowing for more precise tracking of metabolic processes and interactions within biological systems .
N-Desmethyl Regorafenib-d3 is classified as a stable isotope-labeled compound. It is synthesized from N-Desmethyl Regorafenib through methods that incorporate deuterium into the molecular structure. This compound is available from various chemical suppliers, including BenchChem, LGC Standards, and MedChemExpress, which provide it in high purity for research applications .
The synthesis of N-Desmethyl Regorafenib-d3 typically involves the use of deuterated reagents and solvents to facilitate the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. The specific synthetic routes are proprietary and may vary among manufacturers. Common methods include:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity levels. The product's purity is often reported to be greater than 95%, indicating a high level of specificity in the labeling process .
The molecular formula of N-Desmethyl Regorafenib-d3 is , with a molecular weight of approximately 487.807 g/mol. The structure features multiple functional groups that contribute to its biological activity:
N-Desmethyl Regorafenib-d3 can undergo several chemical reactions similar to its parent compound, including:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions are essential for exploring the metabolic pathways and degradation processes associated with Regorafenib .
The mechanism of action for N-Desmethyl Regorafenib-d3 mirrors that of Regorafenib itself. It functions by inhibiting multiple membrane-bound and intracellular kinases that are pivotal in cellular functions related to oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. This inhibition disrupts signaling pathways that promote cancer cell survival and proliferation, making it a valuable tool in cancer therapy research .
N-Desmethyl Regorafenib-d3 is typically stored at -20°C to maintain stability, with a room temperature shipping option available. The compound's physical state is generally neat, indicating it is supplied in concentrated form.
The compound exhibits unique chemical properties due to its deuterium labeling, which can affect its pharmacokinetic behavior compared to non-labeled versions. This includes altered absorption rates, distribution patterns, metabolism rates, and excretion profiles in biological systems .
N-Desmethyl Regorafenib-d3 finds extensive use in scientific research, particularly in:
The incorporation of stable isotopes like deuterium allows researchers to trace metabolic pathways more accurately than traditional methods .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2